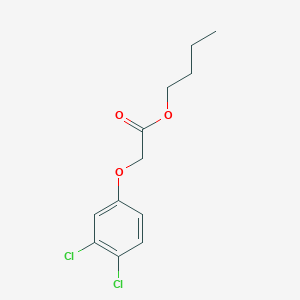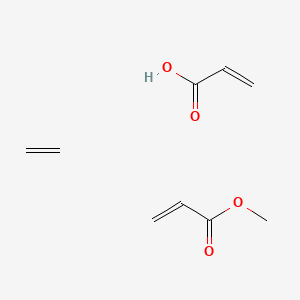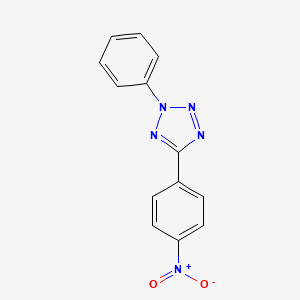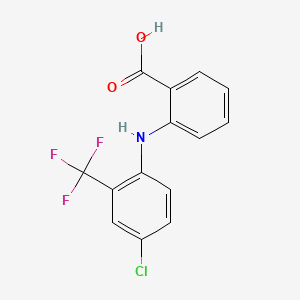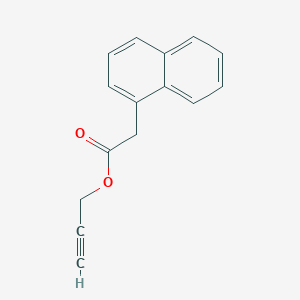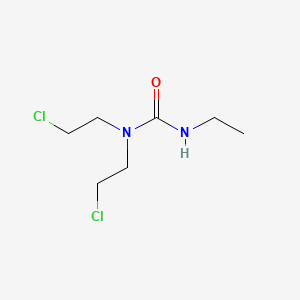
1,1-Bis(2-chloroethyl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(2-chloroethyl)-3-ethylurea is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These compounds have been extensively studied for their potential use in chemotherapy due to their ability to interfere with DNA replication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-ethylurea typically involves the reaction of ethyl isocyanate with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the urea linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1,1-Bis(2-chloroethyl)-3-ethylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted ureas, alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,1-Bis(2-chloroethyl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential use as an alkylating agent in biochemical research.
Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
作用機序
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-ethylurea involves the formation of highly reactive intermediates that can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, which interferes with DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it a potential candidate for chemotherapy .
類似化合物との比較
Similar Compounds
- 1,1-Bis(2-chloroethyl)-3-(2-hydroxyethyl)urea
- 1,1-Bis(2-chloroethyl)-3-methylurea
- 1,1-Bis(2-chloroethyl)-3-phenylurea
Uniqueness
1,1-Bis(2-chloroethyl)-3-ethylurea is unique due to its specific alkylating properties and its ability to form stable intermediates that can effectively cross-link DNA. This makes it particularly useful in applications where DNA interference is desired, such as in chemotherapy .
特性
CAS番号 |
36014-32-1 |
|---|---|
分子式 |
C7H14Cl2N2O |
分子量 |
213.10 g/mol |
IUPAC名 |
1,1-bis(2-chloroethyl)-3-ethylurea |
InChI |
InChI=1S/C7H14Cl2N2O/c1-2-10-7(12)11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12) |
InChIキー |
DBGIGBAYFXOPKD-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


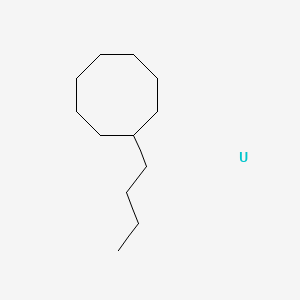


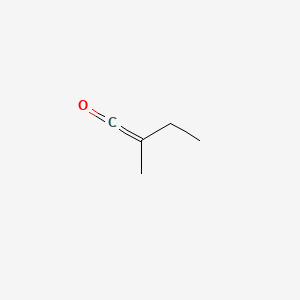
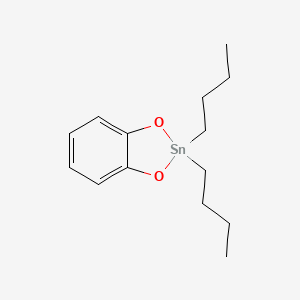
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
